2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6OS2/c1-21(14-19-13-10(16)4-3-5-11(13)25-14)8-12(23)17-6-7-24-15-20-18-9-22(15)2/h3-5,9H,6-8H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVRFTWNJNMFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis. The compound’s interaction with tyrosinase is competitive, meaning it competes with the natural substrate for binding to the enzyme’s active site. This interaction results in the inhibition of melanin production, making the compound a potential candidate for treating hyperpigmentation disorders.
Cellular Effects
The effects of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide on various cell types and cellular processes have been extensively studied. In melanocytes, the compound inhibits melanin synthesis by reducing the activity of tyrosinase. Additionally, it has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in melanin production, leading to decreased melanin levels in treated cells.
Molecular Mechanism
At the molecular level, 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of tyrosinase, inhibiting its activity and preventing the conversion of L-tyrosine to L-DOPA, a key step in melanin synthesis. This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme. Additionally, the compound may influence gene expression by modulating transcription factors involved in melanin production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of melanin synthesis and other cellular processes.
Dosage Effects in Animal Models
The effects of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits melanin synthesis without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism and degradation. These interactions can affect metabolic flux and the levels of metabolites in treated cells. Understanding the metabolic pathways of the compound is essential for optimizing its use in biochemical research and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide within cells and tissues are critical factors that influence its activity and effectiveness. The compound is transported across cell membranes and distributed to various cellular compartments. Transporters and binding proteins may facilitate its movement within cells, affecting its localization and accumulation. These factors play a significant role in determining the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effectiveness in inhibiting melanin synthesis and other cellular processes.
Biological Activity
The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide is a complex organic molecule that features multiple functional groups, which suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthetic routes, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.9 g/mol. The structure includes a chlorobenzo[d]thiazole moiety and a triazole-thioethyl group, which are known to exhibit various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClN₃OS |
| Molecular Weight | 393.9 g/mol |
| CAS Number | 1421472-43-6 |
Antimicrobial Properties
Research indicates that thiazole-containing compounds often possess antimicrobial properties . For instance, derivatives similar to this compound have demonstrated effectiveness against pathogenic bacteria and fungi. A study on related thiazole compounds showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide is supported by findings from various studies. Compounds with similar structural motifs have been tested for cytotoxicity against cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Table: Summary of Anticancer Activity
| Compound Tested | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole | A431 | 1.61 ± 1.92 | Inhibited proliferation |
| N′-(2-hydroxy-5-nitrobenzylidene)-... | MDA-MB-231 | 1.98 ± 1.22 | Induced apoptosis |
| N′-(4-(dimethylamino)benzylidene)-... | Panc-1 | Not specified | Inhibited cell migration |
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of cell proliferation: Studies have shown that compounds with similar structures can induce apoptosis and arrest the cell cycle in cancer cells .
- Anti-inflammatory effects: Some derivatives have been reported to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential use in inflammatory conditions .
Synthetic Routes
The synthesis of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide typically involves multi-step processes:
- Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving appropriate precursors.
- N-Methylation: Subsequent N-methylation using agents like methyl iodide in the presence of bases such as potassium carbonate.
- Thioether formation: The introduction of the triazole-thioethyl group through nucleophilic substitution reactions.
Case Studies
Several studies have highlighted the potential applications of this compound:
- A study focused on thiazole derivatives found that compounds with similar structures exhibited significant anticancer activity in vitro, leading to further investigations for in vivo efficacy .
- Another research article emphasized the importance of structural modifications in enhancing the biological activity of thiazole-based compounds, demonstrating how slight changes can lead to improved selectivity and potency against cancer cells .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
Biologically, the compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains, suggesting its potential as a candidate for developing new antibiotics . Additionally, it has demonstrated anticancer properties by inducing apoptosis in cancer cells through interactions with DNA and proteins involved in cell cycle regulation .
Medicine
In medicinal chemistry, the compound has garnered attention for its potential therapeutic applications. It has been explored for:
- Anticancer Activity : Studies indicate that it can induce cell death in cancer cells.
- Acetylcholinesterase Inhibition : Similar compounds have shown promise as inhibitors for Alzheimer’s disease treatment by enhancing acetylcholine levels .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Studies
Research focusing on the anticancer potential demonstrated that the compound could significantly reduce tumor growth in vivo models. Mechanistic studies revealed that it interacts with cellular pathways critical for cancer cell survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Complexity : The target compound’s synthesis likely parallels methods for analogous triazole-thioether-acetamides, such as iodine-mediated cyclization (e.g., compound 4h in ) or coupling reactions using chloroacetyl chloride .
- The methyl group on the triazole may improve metabolic stability compared to unsubstituted triazoles .
Physicochemical Properties
Limited data exist for the target molecule, but comparisons can be drawn from structurally related compounds:
Insights :
- Higher molecular weight and lipophilicity in the target compound may enhance membrane permeability but reduce aqueous solubility compared to simpler analogues.
- The methylamino group on benzo[d]thiazole could lower melting points relative to nitro or chloro substituents .
Q & A
Basic Questions
Q. What are the validated synthetic routes for this compound, and how can its structure be confirmed?
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, chloroacetyl chloride may react with a thiazole-amine intermediate (e.g., 4-chlorobenzo[d]thiazol-2-amine derivative) in acetone or dioxane with triethylamine as a base, followed by reaction with a triazole-thiol moiety (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) under reflux in DMF/NaOH conditions .
- Structural Confirmation : Use 1H/13C NMR to verify substituent positions (e.g., methylamino and thioether linkages). Mass spectrometry (MS) confirms molecular ion peaks (e.g., [M]+ and [M+2]+ patterns for chlorine isotopes). Elemental analysis validates C, H, N content (e.g., deviations ≤0.3% indicate purity) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for methyl groups (δ ~2.5–3.5 ppm), aromatic protons (δ ~7.0–8.5 ppm), and acetamide carbonyl carbons (δ ~165–170 ppm).
- IR Spectroscopy : Identify C=O (1650–1700 cm⁻¹), C-S (600–700 cm⁻¹), and triazole/thiazole ring vibrations.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching (e.g., <5 ppm error) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer efficiency. For triazole-thioether derivatives, HOMO localization on the thiazole ring and LUMO on the triazole moiety suggests potential nonlinear optical (NLO) properties .
- Molecular Electrostatic Potential (MEP) : Map electron-rich regions (e.g., sulfur atoms) to predict nucleophilic attack sites .
Q. What strategies optimize synthetic yield when scaling up this compound?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of thiol groups.
- Catalyst Optimization : Add catalytic KI or Cs2CO3 to improve substitution efficiency in thioether bond formation.
- Temperature Control : Maintain reflux conditions (80–100°C) for triazole-thiol coupling while avoiding decomposition .
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
- Anticancer Activity : Replace the 4-methyl group on the triazole with bulkier substituents (e.g., bromophenyl) to enhance hydrophobic interactions in molecular docking studies. Derivatives with electron-withdrawing groups (e.g., Cl) show improved binding to kinase targets (e.g., HepG2 cell line inhibition) .
- Antimicrobial Activity : Introduce fluorine or nitro groups to the benzothiazole ring to disrupt bacterial membrane integrity. Testing against Staphylococcus aureus and Candida albicans via MIC assays is recommended .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic Effects : Use variable-temperature NMR to assess conformational exchange in flexible regions (e.g., ethylthioether chains).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HSQC can differentiate between thiazole C-H and triazole C-H environments .
Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?
- Enzyme Inhibition Assays : Test against cyclooxygenase (COX-2) or acetylcholinesterase using fluorogenic substrates.
- Cellular Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to quantify apoptosis in cancer cell lines .
- Molecular Docking : Perform AutoDock Vina simulations to predict binding affinity to targets like EGFR or tubulin. Compare docking poses of derivatives (e.g., 9c vs. 9m) to optimize substituent positioning .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
- Data Validation : Cross-reference elemental analysis with combustion-based CHNS analyzers and X-ray crystallography (if single crystals are obtainable) .
- Ethical Compliance : Adhere to institutional guidelines for biological testing and computational resource usage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
